molecular formula C13H14FN3O3 B11841386 (S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid CAS No. 918957-35-4

(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid

Cat. No.: B11841386
CAS No.: 918957-35-4
M. Wt: 279.27 g/mol
InChI Key: DHBXVKIJEMLBHF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid is a synthetic organic compound that belongs to the class of amino acids It features a fluorinated indole moiety, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and protected amino acids.

    Coupling Reaction: The indole derivative is coupled with the amino acid using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

    Deprotection: Protective groups on the amino acid are removed under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using automated peptide synthesizers and high-throughput purification techniques such as HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are used under mild conditions.

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) are employed.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

The major products formed from these reactions include oxindole derivatives, secondary amines, and substituted indole compounds.

Scientific Research Applications

(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound could modulate signaling pathways related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(2-Amino-3-(5-chloro-1H-indol-3-yl)propanamido)acetic acid
  • (S)-2-(2-Amino-3-(5-bromo-1H-indol-3-yl)propanamido)acetic acid

Uniqueness

(S)-2-(2-Amino-3-(5-fluoro-1H-indol-3-yl)propanamido)acetic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity to biological targets.

Properties

CAS No.

918957-35-4

Molecular Formula

C13H14FN3O3

Molecular Weight

279.27 g/mol

IUPAC Name

2-[[(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C13H14FN3O3/c14-8-1-2-11-9(4-8)7(5-16-11)3-10(15)13(20)17-6-12(18)19/h1-2,4-5,10,16H,3,6,15H2,(H,17,20)(H,18,19)/t10-/m0/s1

InChI Key

DHBXVKIJEMLBHF-JTQLQIEISA-N

Isomeric SMILES

C1=CC2=C(C=C1F)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CN2)CC(C(=O)NCC(=O)O)N

Origin of Product

United States

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